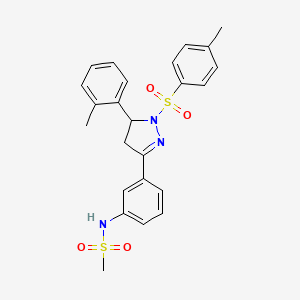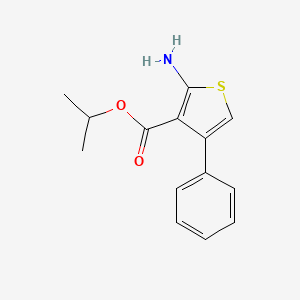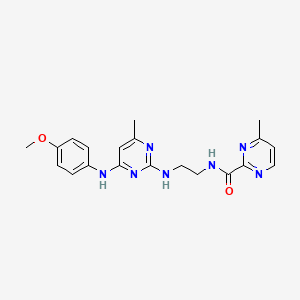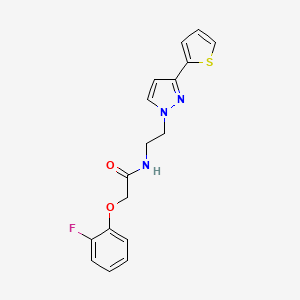
2-(2-fluorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FPTA, and it has been synthesized using various methods. FPTA has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
科学的研究の応用
FPTA has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. FPTA has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells. Additionally, FPTA has been studied for its potential use in the field of neuroscience, as it has been found to modulate the activity of certain neurotransmitters.
作用機序
The mechanism of action of FPTA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. FPTA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, FPTA has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
FPTA has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, as it inhibits the activity of COX-2. FPTA has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer research. Additionally, FPTA has been found to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
FPTA has various advantages and limitations for lab experiments. One of the advantages of FPTA is that it has been found to have low toxicity, making it a safer alternative to other compounds that are commonly used in lab experiments. Additionally, FPTA has been found to have good solubility in water and organic solvents, making it easier to work with in lab experiments. However, one of the limitations of FPTA is that it is relatively expensive to synthesize, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on FPTA. One area of research could be the development of more efficient and cost-effective methods for synthesizing FPTA. Additionally, further research could be conducted on the mechanism of action of FPTA, as well as its potential applications in the treatment of various diseases. Furthermore, FPTA could be studied for its potential use in the field of drug discovery, as it has been found to have promising anti-cancer properties.
合成法
The synthesis of FPTA has been achieved using various methods. One of the most common methods involves the reaction of 2-fluorophenol with 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield FPTA. Other methods involve the use of different reagents and solvents to achieve the synthesis of FPTA.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-13-4-1-2-5-15(13)23-12-17(22)19-8-10-21-9-7-14(20-21)16-6-3-11-24-16/h1-7,9,11H,8,10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAZSPZVQGIFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=CC(=N2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

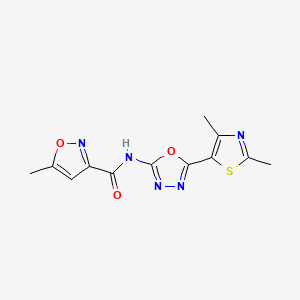
![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile](/img/structure/B2938745.png)

![[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine](/img/structure/B2938748.png)



![(3R,5S)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2938754.png)

![N-(2,4-Dimethoxyphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2938756.png)
![Dimethyl 5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)isophthalate](/img/structure/B2938757.png)
